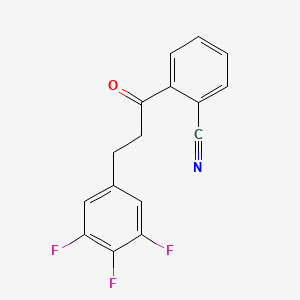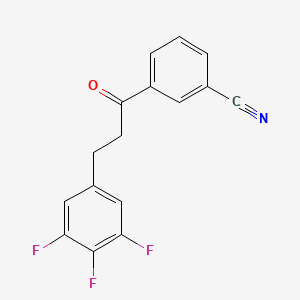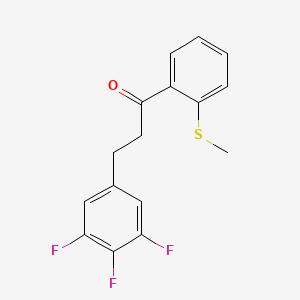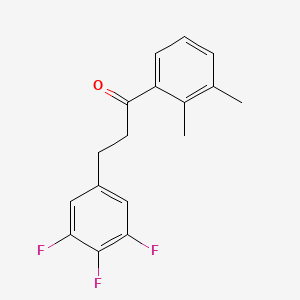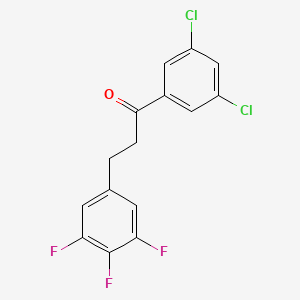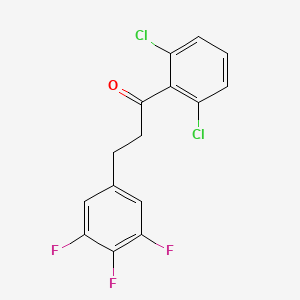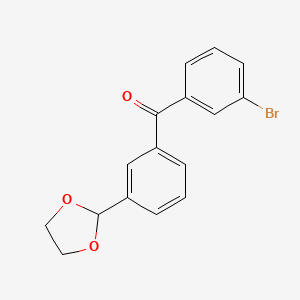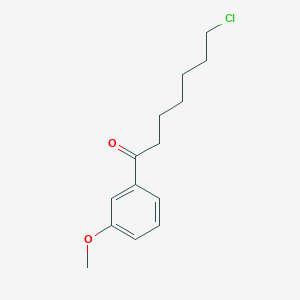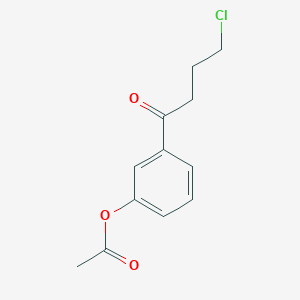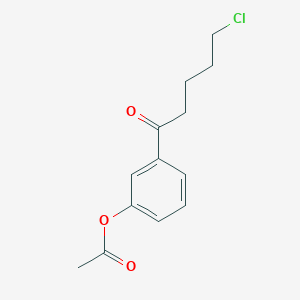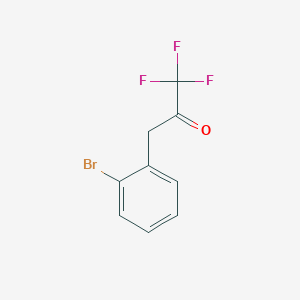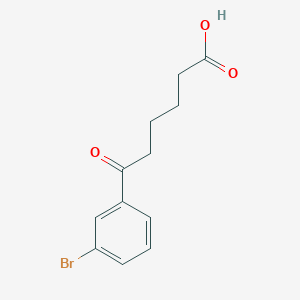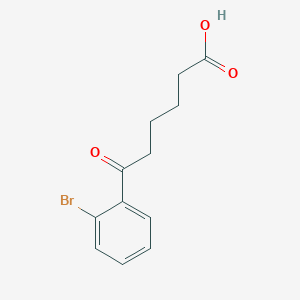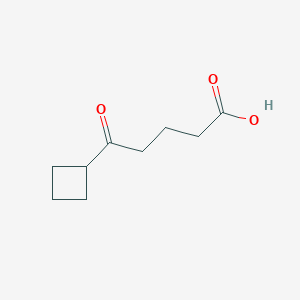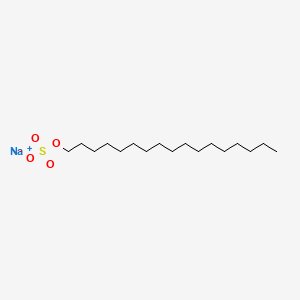
Sodium heptadecyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium heptadecyl sulfate is an anionic surfactant with the chemical formula C17H35NaO4S . It is commonly used in various industrial and scientific applications due to its surfactant properties, which allow it to reduce surface tension between liquids or between a liquid and a solid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sodium heptadecyl sulfate typically involves the reaction of 1-heptadecanol with chlorosulfonic acid. The process is carried out in a chloroform solvent under controlled temperature conditions. The reaction mixture is then neutralized with sodium hydroxide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often recrystallized to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium heptadecyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: May involve reducing agents such as sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield alcohols or ethers, while oxidation reactions can produce sulfonic acids .
Applications De Recherche Scientifique
Sodium heptadecyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers for the extraction of cellular components.
Medicine: Utilized in formulations for drug delivery systems due to its ability to form micelles.
Industry: Applied in the production of detergents, emulsifiers, and dispersants
Mécanisme D'action
The mechanism of action of sodium heptadecyl sulfate involves its surfactant properties. It reduces surface tension by aligning at the interface of liquids, thereby stabilizing emulsions and dispersions. This property is crucial in its applications in detergents and emulsifiers .
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate (SDS): Another anionic surfactant with a shorter alkyl chain.
Sodium tetradecyl sulfate: Similar in structure but with a different alkyl chain length.
Uniqueness: Sodium heptadecyl sulfate is unique due to its longer alkyl chain, which provides distinct surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsifying and dispersing capabilities .
Propriétés
Numéro CAS |
5910-79-2 |
|---|---|
Formule moléculaire |
C17H36NaO4S |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
sodium;heptadecyl sulfate |
InChI |
InChI=1S/C17H36O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22(18,19)20;/h2-17H2,1H3,(H,18,19,20); |
Clé InChI |
UWABEJQLZUZRSA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na] |
| 68955-20-4 5910-79-2 |
|
Description physique |
OtherSolid |
Pictogrammes |
Flammable; Corrosive; Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


